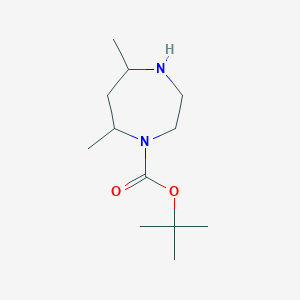

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Practical Synthesis of Rho–Kinase Inhibitor Intermediates

A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, demonstrates the compound's importance in the pharmaceutical industry. This synthesis provides a pathway for multikilogram production, highlighting the compound's utility in drug development (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).

Advanced Materials and Solvent Effects

Research on porphyrazines with annulated diazepine rings, specifically the synthesis and study of a Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine, reveals the compound's potential in materials science. The study focuses on the strong solvent effects on its spectral properties, offering insights into its application in materials with specific optical properties (P. Tarakanov, M. Donzello, O. Koifman, P. Stuzhin, 2011).

Synthetic Chemistry and Molecular Scaffold Development

Another application is in synthetic chemistry, where tert-butyl phenylazocarboxylates, related in functionality to the tert-butyl diazepane derivatives, serve as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, demonstrating their utility in creating complex organic molecules and potential pharmaceuticals (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Novel Molecular Scaffolds for Nicotinic Modulators

The development of 10-methyl- 8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators showcases the compound's role in advancing neuroscience research. By providing a novel diazabicyclic ring system, this synthesis opens up new avenues for the development of modulators that could have therapeutic applications in neurological disorders (O. Paliulis, D. Peters, W. Holzer, A. Šačkus, 2013).

Catalysts in Olefin Epoxidation

Manganese(III) complexes of bisphenolate ligands, including those with a 1,4-diazepane backbone, have been explored as catalysts in the olefin epoxidation reaction. The study reveals how the Lewis basicity of ligands influences the reactivity and selectivity of the epoxidation process, underscoring the importance of such compounds in fine-tuning catalytic reactions (M. Sankaralingam, M. Palaniandavar, 2014).

Propiedades

IUPAC Name |

tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-10(2)14(7-6-13-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGKESWDHMHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(CCN1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)